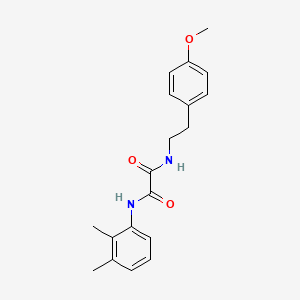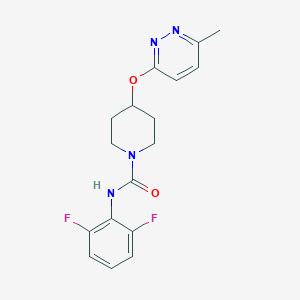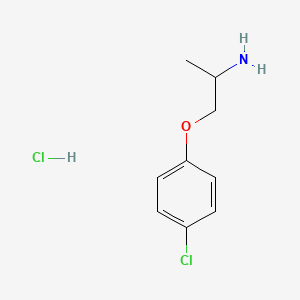
(2S)-2-(2-Methylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Methylcyclohexyl)propan-1-amine, also known as MCHP, is a cyclic amine compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, material science, and chemical engineering.
Mechanism of Action
(2S)-2-(2-Methylcyclohexyl)propan-1-amine exerts its pharmacological effects by modulating various molecular targets involved in cellular signaling pathways. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are crucial regulators of cell cycle progression. Moreover, this compound has been found to interact with the beta-amyloid protein, preventing its aggregation and subsequent neurotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cellular signaling pathways. Additionally, this compound has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2S)-2-(2-Methylcyclohexyl)propan-1-amine has several advantages as a research tool, including its high potency, selectivity, and specificity for various molecular targets. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for (2S)-2-(2-Methylcyclohexyl)propan-1-amine research, including:
1. Investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.
2. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies.
4. Investigation of the potential applications of this compound in other fields, such as material science and chemical engineering.
In conclusion, this compound is a promising compound with significant potential for various scientific research applications, particularly in medicinal chemistry and neuropharmacology. Further research is needed to fully elucidate its pharmacological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of (2S)-2-(2-Methylcyclohexyl)propan-1-amine involves the reaction of 2-methylcyclohexanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white crystalline solid.
Scientific Research Applications
(2S)-2-(2-Methylcyclohexyl)propan-1-amine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to possess neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
(2S)-2-(2-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-HWOCKDDLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)

![5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2821043.png)




![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)
![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)